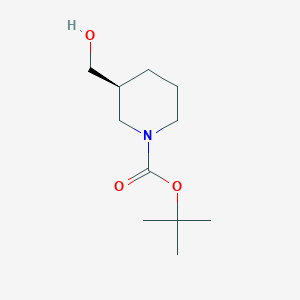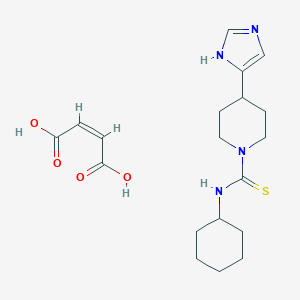
16,16-二甲基前列腺素A1
描述
16,16-Dimethylprostaglandin A1 is a prostaglandin analog . It has a molecular formula of C22H36O4 . The average mass is 364.519 Da and the monoisotopic mass is 364.261353 Da .
Molecular Structure Analysis
The molecular structure of 16,16-Dimethylprostaglandin A1 includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 13 freely rotating bonds . It has a molar refractivity of 106.5±0.3 cm³ .Physical And Chemical Properties Analysis
16,16-Dimethylprostaglandin A1 has a density of 1.1±0.1 g/cm³, a boiling point of 523.0±50.0 °C at 760 mmHg, and a flash point of 284.2±26.6 °C . It has a polar surface area of 75 Ų and a molar volume of 342.6±3.0 cm³ .科学研究应用
Antiviral Agent
Dmpga1 is a metabolism-resistant analog of Prostaglandin A1 (PGA1) that has been shown to inhibit the replication of certain viruses. It has been particularly effective against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1) in vitro .
Metabolism Resistance
The compound is resistant to metabolism, which means it remains in the body for a longer period of time. This property makes it a valuable tool in research, particularly in studies related to metabolic processes .
DNA Synthesis
Dmpga1 has been found to inhibit viral replication at concentrations that do not adversely alter cellular DNA synthesis . This makes it a potential candidate for further research in the field of genetics and cell biology.
HSV Inhibition
In studies involving Vero cells and human foreskin fibroblasts, Dmpga1 has shown significant inhibitory effects on HSV-1 strains. The ID50 values for these strains were found to be between 3.8-5.6 µg/ml and 4.6-7.3 µg/ml, respectively .
HIV-1 Inhibition
Dmpga1 has also demonstrated inhibitory effects on T cells acutely infected with HIV-1. The ID50 for these cells was found to be 2.5 µg/ml .
Immunology & Inflammation
Given its effects on viral replication and DNA synthesis, Dmpga1 may have potential applications in the field of immunology and inflammation. However, more research is needed to fully understand these potential applications .
作用机制
Target of Action
16,16-Dimethyl Prostaglandin A1 (Dmpga1) is a prostaglandin analog . Its primary targets are the DNA synthesis processes in Lewis lung carcinoma and B16 amelanotic melanoma cells . It also targets viral replication processes in both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus type 1 (HIV-1) infection systems .
Mode of Action
Dmpga1 interacts with its targets by inhibiting their function. It inhibits DNA synthesis in certain cancer cells, thereby preventing their proliferation . It also inhibits viral replication in both HSV and HIV-1 infection systems, thereby reducing the spread of these viruses .
Biochemical Pathways
It is known that dmpga1 interferes with the dna synthesis processes in certain cancer cells and the viral replication processes in hsv and hiv-1 infection systems . These processes are crucial for the survival and proliferation of these cells and viruses, so their inhibition by Dmpga1 can have significant downstream effects.
Pharmacokinetics
It is known that dmpga1 is a metabolism-resistant analog of prostaglandin a1 . This suggests that it may have good bioavailability and a long half-life in the body, allowing it to exert its effects over a prolonged period.
Result of Action
The inhibition of DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells by Dmpga1 can lead to a reduction in the proliferation of these cancer cells . Similarly, the inhibition of viral replication in HSV and HIV-1 infection systems can reduce the spread of these viruses .
安全和危害
属性
IUPAC Name |
7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26)/b15-13+/t17-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQQHQGBBMYJPT-DZFVFWAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347768 | |
| Record name | 16,16-Dimethylprostaglandin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16,16-Dimethylprostaglandin A1 | |
CAS RN |
41692-24-4 | |
| Record name | 16,16-Dimethylprostaglandin A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,16-Dimethylprostaglandin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16,16-DIMETHYLPROSTAGLANDIN A1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5668IJK40E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dmPGA1 affect cell cycle progression, and what is unique about its mechanism compared to other prostaglandins?
A1: dmPGA1 inhibits DNA synthesis and arrests the cell cycle at the G1/S interface, preventing cells from progressing into the S phase where DNA replication occurs []. This effect has been observed in S-49 cyc− lymphoma cells, which lack adenylate cyclase activity []. This is significant because it demonstrates that dmPGA1 acts independently of cyclic AMP (cAMP), unlike some other prostaglandins that may exert their effects through cAMP-dependent pathways [].
Q2: Does dmPGA1 exhibit antiviral activity, and if so, against which viruses and through what potential mechanisms?
A2: Yes, dmPGA1 has demonstrated significant in vitro antiviral activity against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus type 1 (HIV-1) []. Notably, this inhibitory effect on viral replication occurs at concentrations that do not negatively impact cellular DNA synthesis []. While the exact mechanisms are still under investigation, the research suggests that dmPGA1 might interfere with specific viral replication processes without directly affecting host cell DNA replication machinery []. This targeted action makes it a promising candidate for further exploration as a potential antiviral agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)







![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)



